molecular formula C8H10N2O2 B6238533 (2E)-2-methyl-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid CAS No. 2334151-60-7

(2E)-2-methyl-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid

Cat. No.: B6238533
CAS No.: 2334151-60-7
M. Wt: 166.18 g/mol
InChI Key: VYKXIODWXLWRTB-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-methyl-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-methyl-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with methyl acrylate in the presence of a base such as sodium hydride. The reaction proceeds through a Knoevenagel condensation mechanism, followed by hydrolysis to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-methyl-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted pyrazole derivatives.

Scientific Research Applications

(2E)-2-methyl-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential as a drug candidate, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of (2E)-2-methyl-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-methyl-3-(1H-pyrazol-4-yl)prop-2-enoic acid: Lacks the methyl group on the pyrazole ring.

    (2E)-2-methyl-3-(1-methyl-1H-pyrazol-3-yl)prop-2-enoic acid: The position of the pyrazole ring is different.

    (2E)-2-methyl-3-(1-methyl-1H-pyrazol-5-yl)prop-2-enoic acid: The position of the pyrazole ring is different.

Uniqueness

(2E)-2-methyl-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 1-position of the pyrazole ring can affect the compound’s binding affinity to molecular targets and its overall stability.

Properties

CAS No.

2334151-60-7

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

(E)-2-methyl-3-(1-methylpyrazol-4-yl)prop-2-enoic acid

InChI

InChI=1S/C8H10N2O2/c1-6(8(11)12)3-7-4-9-10(2)5-7/h3-5H,1-2H3,(H,11,12)/b6-3+

InChI Key

VYKXIODWXLWRTB-ZZXKWVIFSA-N

Isomeric SMILES

C/C(=C\C1=CN(N=C1)C)/C(=O)O

Canonical SMILES

CC(=CC1=CN(N=C1)C)C(=O)O

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.